molecular formula C6H12ClNS B8803426 4-(2-Chloroethyl)thiomorpholine CAS No. 63906-73-0

4-(2-Chloroethyl)thiomorpholine

Cat. No.: B8803426
CAS No.: 63906-73-0
M. Wt: 165.69 g/mol
InChI Key: FZAWPBDFRQGFGZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C6H12ClNS. It belongs to the class of thiomorpholines, which are sulfur-containing analogs of morpholines. This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine nitrogen, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: this compound 1,1-dioxide.

    Reduction: 4-(2-ethyl)thiomorpholine.

    Substitution: Various substituted thiomorpholines depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloroethyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)thiomorpholine: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    4-(2-Hydroxyethyl)thiomorpholine: Contains a hydroxyethyl group instead of a chloroethyl group.

    4-(2-Methoxyethyl)thiomorpholine: Contains a methoxyethyl group instead of a chloroethyl group.

Uniqueness

4-(2-Chloroethyl)thiomorpholine is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromo and hydroxy analogs.

Properties

CAS No.

63906-73-0

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

4-(2-chloroethyl)thiomorpholine

InChI

InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2

InChI Key

FZAWPBDFRQGFGZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCl

Origin of Product

United States

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